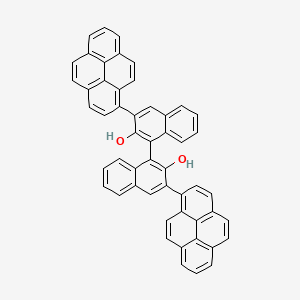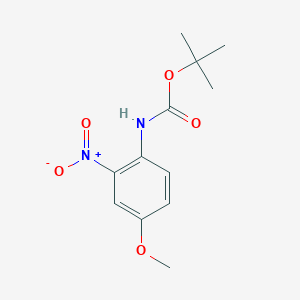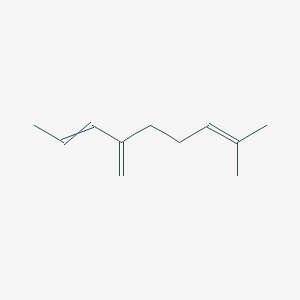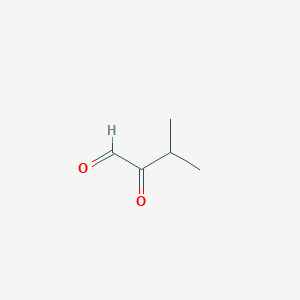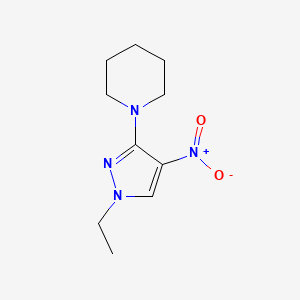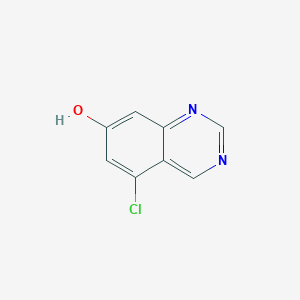
7-Quinazolinol, 5-chloro-
描述
7-Quinazolinol, 5-chloro-: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of a chlorine atom at the 5th position and a hydroxyl group at the 7th position in the quinazoline ring structure enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinazolinol, 5-chloro- typically involves the condensation of 4-chloroanthranilic acid with formamide or other suitable reagents under controlled conditions. One common method includes:
Condensation Reaction: 4-chloroanthranilic acid is reacted with formamide at elevated temperatures (around 120°C) to form the quinazoline ring.
Industrial Production Methods: Industrial production of 7-Quinazolinol, 5-chloro- may involve large-scale synthesis using similar condensation and hydroxylation reactions, optimized for yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反应分析
Types of Reactions:
Oxidation: 7-Quinazolinol, 5-chloro- can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 7-Quinazolinol, 5-chloro- is used as a building block in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.
Medicine: Due to its anticancer properties, 7-Quinazolinol, 5-chloro- is investigated for its potential use in cancer therapy. It may also have applications in treating bacterial and fungal infections .
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and therapeutic agents.
作用机制
The mechanism of action of 7-Quinazolinol, 5-chloro- involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. By binding to these targets, it can inhibit their activity, leading to the disruption of critical cellular pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial and fungal growth .
相似化合物的比较
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with a carbonyl group, also exhibiting significant biological activities.
5-Chloroquinazoline: Similar to 7-Quinazolinol, 5-chloro-, but without the hydroxyl group at the 7th position.
Uniqueness: The presence of both the chlorine atom at the 5th position and the hydroxyl group at the 7th position in 7-Quinazolinol, 5-chloro- makes it unique. This combination enhances its chemical reactivity and potential biological activities, distinguishing it from other quinazoline derivatives .
属性
IUPAC Name |
5-chloroquinazolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-5(12)2-8-6(7)3-10-4-11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQHBVHVXGYGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=CN=C21)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313989 | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185437-37-0 | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185437-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B3248225.png)
![4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B3248232.png)
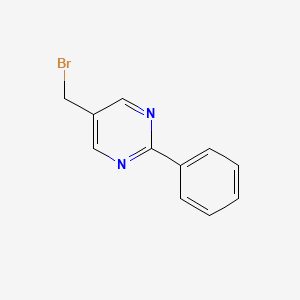

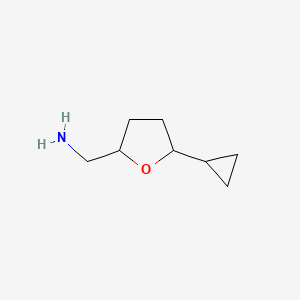

![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
